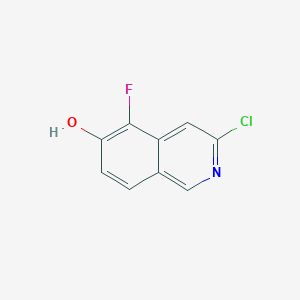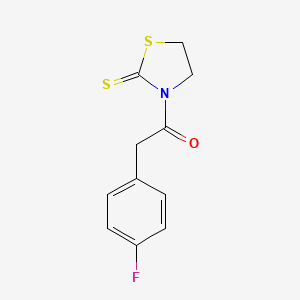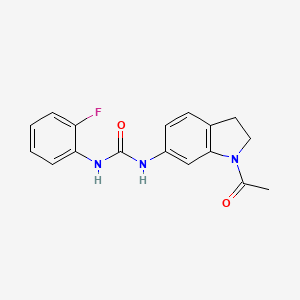
1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea, also known as Compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea 1 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to exhibit anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea 1 has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, it inhibits the activity of the enzyme Aurora kinase A, which is involved in cell division and is overexpressed in many types of cancer cells. It also inhibits the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules. By inhibiting these enzymes, 1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea 1 can effectively slow down cancer cell growth and reduce inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea 1 has been shown to exhibit other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for the growth and spread of cancer cells. Additionally, it has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea 1 has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities with high purity. It is also stable under normal laboratory conditions, making it easy to handle and store. However, there are some limitations to using 1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea 1 in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can make it difficult to study its effects in vivo.
Direcciones Futuras
There are several future directions for research on 1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea 1. One potential direction is to explore its potential as a treatment for autoimmune diseases, given its ability to modulate the immune system. Another potential direction is to investigate its effects on other types of cancer cells, as well as its potential for combination therapy with other anti-cancer drugs. Additionally, there is potential for further optimization of the synthesis method to improve yields and purity of 1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea 1. Overall, 1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea 1 is a promising compound with a range of potential applications in scientific research.
Métodos De Síntesis
1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea 1 can be synthesized through a multi-step process involving the reaction of indole-6-carboxylic acid with thionyl chloride, followed by acetylation with acetic anhydride. The resulting intermediate is then reacted with 2-fluoroaniline and an isocyanate derivative to yield 1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea 1. This method has been optimized to yield high purity and high yields of 1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea 1.
Propiedades
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-6-yl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-11(22)21-9-8-12-6-7-13(10-16(12)21)19-17(23)20-15-5-3-2-4-14(15)18/h2-7,10H,8-9H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCRNAJXPDUPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Acetylindolin-6-yl)-3-(2-fluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

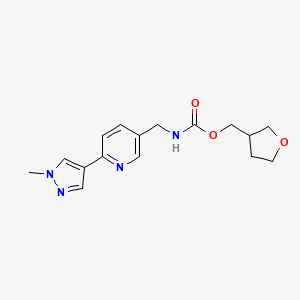
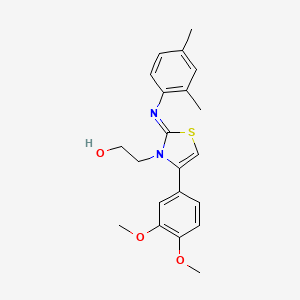
![5-((4-Ethoxy-3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903393.png)
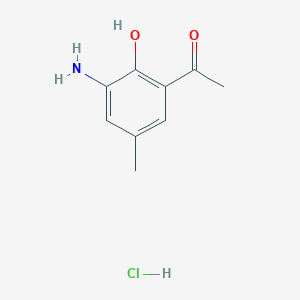
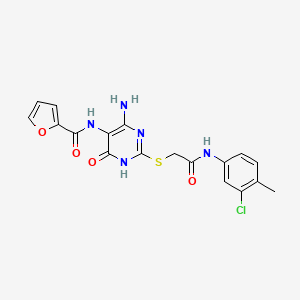
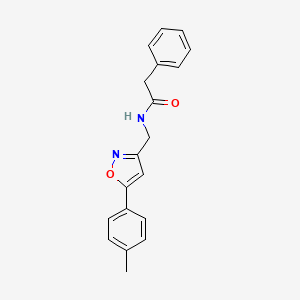
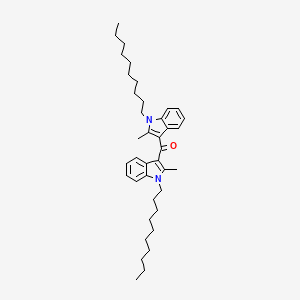
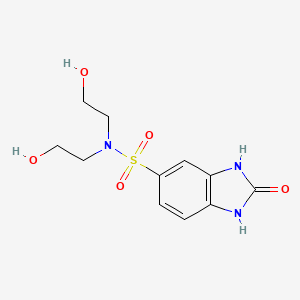

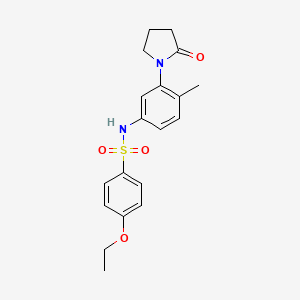
![4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2903406.png)
![N-(2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2903407.png)
